A Comprehensive Technical Guide on the Pharmacokinetics and Pharmacodynamics of Cisplatin
A Comprehensive Technical Guide on the Pharmacokinetics and Pharmacodynamics of Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the pharmacokinetic and pharmacodynamic properties of cisplatin, a cornerstone chemotherapeutic agent. It details the drug's journey through the body, its mechanism of action at the cellular level, and the molecular pathways governing its efficacy and toxicity. Quantitative data are summarized for clarity, key experimental methodologies are described, and complex biological pathways are visualized to offer a comprehensive resource for the scientific community.
Pharmacokinetics
The clinical efficacy and toxicity of cisplatin are directly influenced by its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Cisplatin is administered intravenously due to poor oral bioavailability.[1]
Absorption and Distribution
Following intravenous administration, cisplatin is rapidly distributed to various tissues.[1] Its distribution is characterized by a biphasic elimination from plasma. The initial rapid phase (alpha phase) is primarily associated with distribution to tissues and renal excretion, while the prolonged terminal phase (beta phase) reflects its extensive binding to plasma proteins and tissue retention.[2][3]
Platinum from cisplatin can be detected in tissues for as long as 180 days post-administration.[4] Over 90% of the platinum in the blood becomes bound to plasma proteins like albumin, transferrin, and gamma globulin within a few hours, with the parent compound being cleared more rapidly.[1][4]
Metabolism
Cisplatin is a platinum-based compound that undergoes non-enzymatic conversion in the body.[5] In the low-chloride intracellular environment, the chloride ligands of cisplatin are displaced by water molecules, forming a reactive, positively charged aquated species. This aquated form is a potent electrophile that readily reacts with nucleophilic sites on macromolecules.[6]
Excretion
The primary route of excretion for cisplatin is via the kidneys, with most of the intact drug being eliminated in the urine, especially in the early time points after administration.[2][3][7] Renal clearance of other drugs, such as methotrexate and etoposide, can be reduced by cisplatin.[1]
Experimental Protocol: Quantitative Biodistribution Analysis Using a Radio-Platinum Tracer
A key methodology for precise pharmacokinetic evaluation involves the use of a radio-platinum tracer.
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Objective: To quantify the biodistribution and pharmacokinetics of cisplatin with high sensitivity.[2]
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Methodology:
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Radiotracer Synthesis: A cisplatin radiotracer (e.g., using 191Pt) is synthesized to a high radiochemical purity (>99%).[2]
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Animal Model: Nude mice bearing subcutaneous tumors (e.g., H460 lung cancer) are used.[3]
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Administration: A solution containing the radio-cisplatin and nonradioactive cisplatin (e.g., 2 mg/kg body weight) is administered intravenously.[7]
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Sample Collection: At various time points (e.g., from minutes to 7 days post-injection), blood samples are collected, and animals are euthanized for organ and tumor harvesting.[2]
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Quantification: The radioactivity in the whole body, blood, and individual tissues is measured using a gamma counter. The data is expressed as a percentage of the injected dose (%ID) or %ID per gram of tissue (%ID/g).[2]
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Data Analysis: Retention curves are plotted, and pharmacokinetic parameters, including biological half-lives (T1/2) for alpha and beta phases and the area under the curve (AUC), are calculated.[2]
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A logical workflow for a typical pharmacokinetic study is outlined below.
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative pharmacokinetic parameters for cisplatin, primarily derived from preclinical mouse models.
Table 1: Cisplatin Elimination Half-Lives in Tumor-Bearing Mice [2][3]
| Compartment | Phase | Biological Half-Life (T1/2) |
| Whole Body | Alpha (α) | 1.14 hours |
| Beta (β) | 5.33 days | |
| Blood | Alpha (α) | 23.9 minutes |
| Beta (β) | 4.72 days |
Table 2: Biodistribution and Plasma Binding in Tumor-Bearing Mice [2][7]
| Parameter | Value | Time Point |
| Peak Tumor Uptake (H460) | 4.7% ID/g | 15 minutes post-injection |
| Plasma Protein Binding Rate | ~80% | 1 hour post-injection |
| Red Blood Cell Partitioning | ~50% | 19 hours post-injection |
Table 3: Population Pharmacokinetic Parameters in Adult Patients [8][9]
| Parameter | Description | Value / Equation |
| Model Type | One-Compartment Linear | - |
| Typical Value Clearance (TVCL) | Clearance rate | 51.7 + 26.3 x (BSA - 1.855) L/hr |
| Typical Value Volume (TVV) | Volume of distribution | 41.1 + 24.6 x (BSA - 1.855) L |
| Unbound Clearance (CL) | Dependent on BSA and Creatinine Clearance | 35.5 L/h |
| Unbound Central Volume (V1) | Dependent on BSA | 23.4 L |
Pharmacodynamics
The pharmacodynamics of cisplatin describe its mechanism of action against cancer cells and the relationship between drug concentration and its therapeutic and toxic effects.
Mechanism of Action
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, which physically obstructs DNA replication and transcription, triggering downstream signaling pathways that lead to cell cycle arrest and apoptosis.[4][10][11]
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Cellular Uptake: Cisplatin enters the cell, where the low intracellular chloride concentration facilitates its aquation.[6]
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DNA Binding: The aquated, electrophilic platinum complex binds to nitrogen atoms on purine bases (primarily guanine and adenine) in DNA.[10][11] This results in the formation of both intrastrand and interstrand cross-links.[12]
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Cellular Response: These DNA adducts distort the DNA helix, which is recognized by the cellular DNA damage response (DDR) machinery.[10][13] If the damage is too extensive to be repaired, it activates apoptotic signaling cascades, often involving the p53 tumor suppressor protein.[10][11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Precise quantitative evaluation of pharmacokinetics of cisplatin using a radio-platinum tracer in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise quantitative evaluation of pharmacokinetics of cisplatin ...: Ingenta Connect [ingentaconnect.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cphi-online.com [cphi-online.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Population pharmacokinetics of total and unbound plasma cisplatin in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Cisplatin-induced peripheral neuropathy is associated with neuronal senescence-like response - PMC [pmc.ncbi.nlm.nih.gov]
